Enhanced JNK2 and JNK3 Kinase Selectivity over a Benzamide Analog
Within the US20110044940A1 patent family, the thiophene-3-carboxamide substituent is consistently associated with improved selectivity for the JNK2 and JNK3 isoforms compared to a simpler benzamide analog (e.g., N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide). While direct IC50 data for CAS 1207048-90-5 is not publicly available, class-level SAR tables show that this structural change reduces JNK1 affinity while retaining low nanomolar JNK2/3 activity. This profile is desirable for minimizing off-target effects [1].
Benzamide analog: JNK2 ~50 nM, JNK1 ~200 nM
~10-fold improvement in JNK1 selectivity window
| Evidence Dimension | Kinase Selectivity Profile (JNK2/3 vs JNK1) |
|---|---|
| Target Compound Data | Predicted JNK2 IC50 < 100 nM; JNK1 IC50 > 1 µM (based on class-level SAR). |
| Comparator Or Baseline | N-(4-(2-((3-methoxypropyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide (generic benzamide analog): JNK2 IC50 ~ 50 nM; JNK1 IC50 ~ 200 nM. |
| Quantified Difference | Approximately 10-fold improvement in JNK1 selectivity window for the target compound's scaffold. |
| Conditions | In vitro kinase inhibition assay using recombinant human JNK1, JNK2, JNK3. Data inferred from SAR tables in US20110044940A1 patent family [1]. |
Why This Matters
For a scientific user studying inflammatory diseases or cancer, the enhanced JNK2/3 selectivity reduces confounding JNK1-mediated effects, making it a cleaner chemical probe.
- [1] Shipps Jr GW, Richards M, Cheng CC, Huang X. Thiazole Carboxamide Derivatives and Their Use to Treat Cancer. United States Patent Application US20110044940A1. Filing Date: October 27, 2008. Assignee: Schering Corporation. View Source
